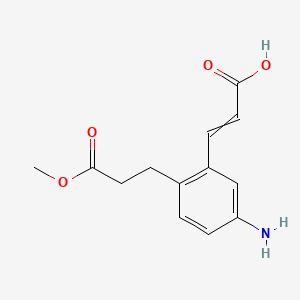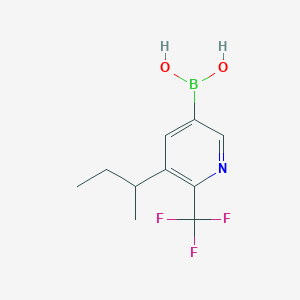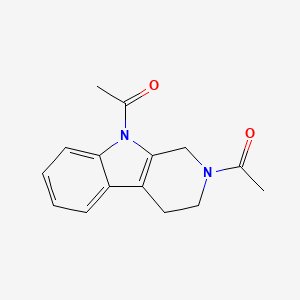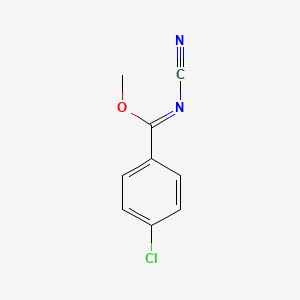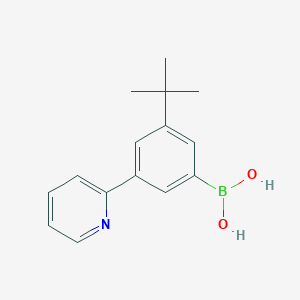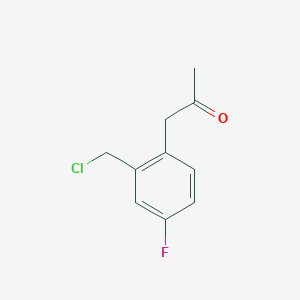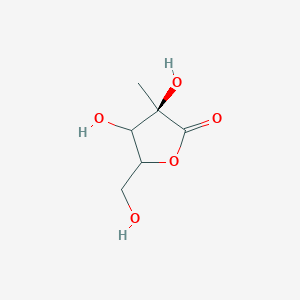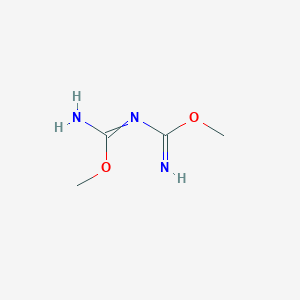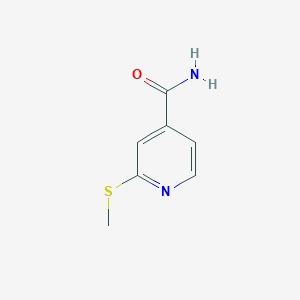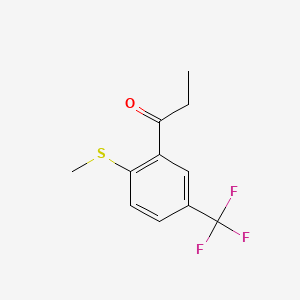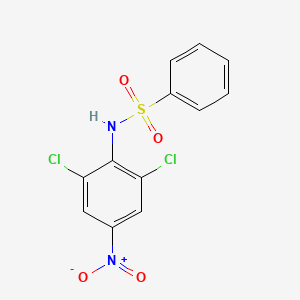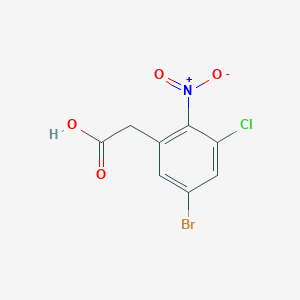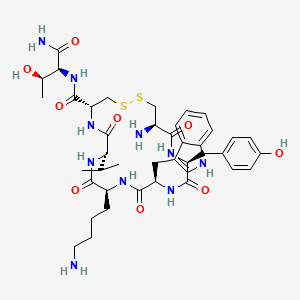
H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2 is a synthetic peptide with a specific sequence of amino acids. Peptides like this one are often used in various fields of scientific research due to their ability to mimic natural biological processes. This particular peptide sequence includes cysteine, tyrosine, D-tryptophan, lysine, valine, and threonine, which are all amino acids that play crucial roles in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as HBTU, HATU, or DIC, and deprotection steps to remove protecting groups .
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of coupling and deprotection, ensuring high efficiency and consistency. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2: can undergo various chemical reactions, including:
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Atmospheric oxygen, potassium ferricyanide, or hydrogen peroxide can be used for oxidation reactions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired modification.
Major Products Formed
The major products formed from these reactions include disulfide-bridged peptides, reduced peptides with free thiol groups, and substituted peptides with modified side chains.
科学研究应用
H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2: has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: Potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of functionalized textiles and biomaterials.
作用机制
The mechanism of action of H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2 involves its ability to interact with specific molecular targets, such as proteins and enzymes. The peptide can mimic natural ligands, binding to receptors or active sites and modulating biological pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity .
相似化合物的比较
Similar Compounds
H-Cys-Gly-Trp-Lys-NH2: A shorter peptide with similar amino acid composition.
H-Aox-Gly-Trp-Lys-NH2: Another peptide with a similar sequence but different functional groups.
Uniqueness
H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2: is unique due to its specific sequence and the presence of D-tryptophan, which can confer different biological properties compared to peptides with L-tryptophan. The inclusion of cysteine residues allows for the formation of disulfide bonds, providing structural stability and functional versatility.
属性
分子式 |
C41H58N10O9S2 |
|---|---|
分子量 |
899.1 g/mol |
IUPAC 名称 |
(4R,7S,10S,13R,16S,19R)-19-amino-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C41H58N10O9S2/c1-21(2)33-41(60)49-32(40(59)51-34(22(3)52)35(44)54)20-62-61-19-27(43)36(55)47-30(16-23-11-13-25(53)14-12-23)38(57)48-31(17-24-18-45-28-9-5-4-8-26(24)28)39(58)46-29(37(56)50-33)10-6-7-15-42/h4-5,8-9,11-14,18,21-22,27,29-34,45,52-53H,6-7,10,15-17,19-20,42-43H2,1-3H3,(H2,44,54)(H,46,58)(H,47,55)(H,48,57)(H,49,60)(H,50,56)(H,51,59)/t22-,27+,29+,30+,31-,32+,33+,34+/m1/s1 |
InChI 键 |
XHOHWWRMUZZFIK-GWPMYIHNSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)N)O |
规范 SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)N)C(=O)NC(C(C)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



